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molecular formula C11H10ClFO3 B8347702 Methyl 2-[(3-chloro-4-fluorophenyl)(hydroxy)methyl]prop-2-enoate

Methyl 2-[(3-chloro-4-fluorophenyl)(hydroxy)methyl]prop-2-enoate

Cat. No. B8347702
M. Wt: 244.64 g/mol
InChI Key: HJBLTZOPPYCHNP-UHFFFAOYSA-N
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Patent
US08722662B2

Procedure details

To a solution of 3-chloro-4-fluorobenzaldehyde (10.0 g) and methyl acrylate (8.5 mL) in acetonitrile (63 mL) was added 1,4-diazabicyclo[2.2.2]octane (1.41 g), and the mixture was stirred at room temperature for 5 days. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel chromatography (hexane/ethyl acetate) to give the title compound (11.5 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=[O:6].[C:11]([O:15][CH3:16])(=[O:14])[CH:12]=[CH2:13].N12CCN(CC1)CC2>C(#N)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]([OH:6])[C:12](=[CH2:13])[C:11]([O:15][CH3:16])=[O:14])[CH:7]=[CH:8][C:9]=1[F:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1F
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
1.41 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
63 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)C(C(C(=O)OC)=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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